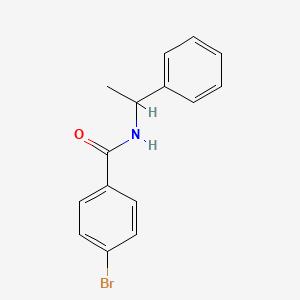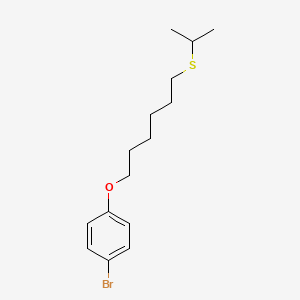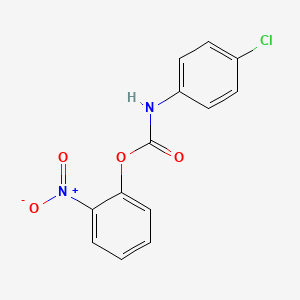![molecular formula C23H26O2 B5241753 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B5241753.png)
2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a phenylpropyl group
Mécanisme D'action
Target of Action
The primary target of 2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]cyclohexanone is the PIF pocket . This pocket is a crucial site for allosteric activation in many biological processes .
Mode of Action
The compound acts as a potent allosteric activator, binding to the PIF pocket . This interaction triggers a series of biochemical reactions that lead to the activation of various biological processes .
Biochemical Pathways
It is known that the compound’s interaction with the pif pocket can lead to the activation ofPDK1 , a kinase involved in multiple cellular processes, including cell survival and proliferation .
Result of Action
The binding of 2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]cyclohexanone to the PIF pocket leads to the activation of PDK1 . This activation can have various molecular and cellular effects, depending on the specific biological context . Some congeners of this compound have shown AC50 values for PDK1 activation in the submicromolar range , indicating potent activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethylbenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization using a suitable catalyst to form the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions result in various substituted aromatic compounds.
Applications De Recherche Scientifique
2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(4-Methylphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
- 2-[3-(4-Chlorophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
- 2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one
Uniqueness
2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s physical properties, such as solubility and melting point, as well as its interaction with biological targets.
Propriétés
IUPAC Name |
2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O2/c1-2-17-12-14-19(15-13-17)23(25)16-21(18-8-4-3-5-9-18)20-10-6-7-11-22(20)24/h3-5,8-9,12-15,20-21H,2,6-7,10-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXXFYVYBVPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C2CCCCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(3-ethylphenoxy)propyl]pyrrolidine](/img/structure/B5241675.png)

![1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5241689.png)

![2-[(4-fluorophenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B5241708.png)
![(3-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5241711.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine](/img/structure/B5241715.png)
![2-[2-(2,6-dimethoxyphenoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5241720.png)

![4-[(E)-1-cyano-2-(4-methoxynaphthalen-1-yl)ethenyl]benzoic acid](/img/structure/B5241727.png)
![1-[8-(2-Oxo-2-phenylacetyl)dibenzofuran-2-yl]-2-phenylethane-1,2-dione](/img/structure/B5241735.png)

![ethyl 4-{4-[4-(4-morpholinyl)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5241747.png)
![3-[(3-METHOXYPHENYL)METHYL]-1,7-DIMETHYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5241778.png)
